molecular formula C8H7ClF3N B8120026 3-chloro-N-methyl-4-(trifluoromethyl)aniline

3-chloro-N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B8120026
M. Wt: 209.59 g/mol
InChI Key: HQBGPMWFDFLWLA-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-4-(trifluoromethyl)aniline is a halogenated aromatic amine with a trifluoromethyl (-CF₃) group at position 4, a chlorine atom at position 3, and an N-methyl substituent on the amino group. This compound is structurally related to substituted anilines widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom and N-methylation influence electronic and steric properties, impacting reactivity and biological activity .

Properties

IUPAC Name

3-chloro-N-methyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBGPMWFDFLWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration Reaction

The nitration of 1-chloro-2-trifluoromethylbenzene employs a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, yielding 1-chloro-4-nitro-2-trifluoromethylbenzene.

ParameterValue/Detail
Nitrating AgentConcentrated HNO₃ (1:1 v/v H₂SO₄)
Temperature80–90°C
Reaction Time3.5 hours
Yield92%
Purity (HPLC)98.5%

Post-treatment involves quenching with ice water, followed by recrystallization in a 5:1 ethanol-water mixture to isolate the nitro intermediate.

Step 2: Hydrogenation Reduction

Catalytic hydrogenation using 10% Pd/C in methanol under ambient conditions converts the nitro group to an amine.

ParameterValue/Detail
Catalyst10% Pd/C (0.5 wt%)
SolventMethanol
Pressure1 atm H₂
Reaction Time8 hours
Yield86%
Purity (HPLC)98.8%

The process avoids traditional iron powder reduction, minimizing environmental contamination from metal waste.

Step 3: N-Methylation and Salification

The amine intermediate undergoes N-methylation via HCl-mediated salt formation, enhancing stability for storage.

ParameterValue/Detail
Methylation AgentHCl gas (in situ generation)
SolventMethanol
Temperature25°C
Reaction Time1 hour
Yield90%
Purity (HPLC)99.6%

Excess HCl is neutralized using 30% NaOH, ensuring compliance with environmental regulations.

Catalytic N-Methylation with Iridium Complexes

Recent advancements in homogeneous catalysis enable direct N-methylation of 4-(trifluoromethyl)aniline using methanol as a methyl donor. The iridium(I) complex [Ir(μ-Cl)(CO)₂]₂ (3) with Cs₂CO₃ as a base demonstrates moderate efficacy.

Reaction Optimization

Key parameters influencing conversion and selectivity include:

ParameterOptimal ValueEffect on Conversion/Selectivity
Catalyst Loading0.5 mol%97% conversion at 423K
BaseCs₂CO₃ (50 mol%)Enhances methanol activation
Temperature423KMaximizes reaction rate
Time5 hours50% conversion to N-methylated product

Notably, substrates with electron-withdrawing groups (e.g., -CF₃) exhibit reduced reactivity due to diminished nucleophilicity of the amine. Prolonged reaction times (>15 hours) lead to side products like methyl 4-aminobenzoate, lowering selectivity to 55%.

Comparative Analysis of Synthetic Methods

Yield and Purity

MethodOverall YieldPurity (HPLC)Scalability
Nitration-Hydrogenation-Methylation72%>99%Industrial (batch)
Iridium-Catalyzed Methylation35%88%Lab-scale

The three-step route outperforms catalytic methods in yield and purity but requires specialized equipment for hydrogenation.

Environmental and Economic Considerations

  • Waste Generation : The patent method generates aqueous acidic waste, neutralized via alkali treatment, whereas catalytic methods produce minimal byproducts.

  • Catalyst Cost : Pd/C (€120/g) and iridium complexes (€450/g) present cost barriers for large-scale adoption.

Industrial Production Protocols

Large-scale synthesis employs batch reactors with capacity >1000L. Critical considerations include:

Process Intensification

Continuous-flow systems are being explored to reduce reaction times and improve heat management during nitration .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Lead Compound in Drug Development
Research indicates that 3-chloro-N-methyl-4-(trifluoromethyl)aniline exhibits significant biological activity, making it a potential lead compound in medicinal chemistry. Its ability to interact with various enzymes and proteins allows it to influence biochemical pathways effectively. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Case Study: NMDA Receptor Modulation
A study demonstrated that derivatives of compounds with a trifluoromethyl substituent, similar to 3-chloro-N-methyl-4-(trifluoromethyl)aniline, showed increased binding affinity at the N-Methyl-D-aspartate (NMDA) receptor. This receptor is implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy. The presence of the trifluoromethyl group contributed to metabolic stability, making these compounds attractive for further development .

Agrochemical Applications

Development of Pesticides
The compound's structural characteristics make it suitable for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its efficacy against various plant pathogens has been noted, suggesting its potential role in crop protection strategies .

Case Study: Rice Blast Prevention
Research has shown that certain derivatives of substituted anilines, including those related to 3-chloro-N-methyl-4-(trifluoromethyl)aniline, exhibit preventive activity against rice blast disease caused by Pyricularia oryzae. This highlights its potential application in agricultural biotechnology .

Chemical Synthesis

Intermediate in Organic Synthesis
3-Chloro-N-methyl-4-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and couplings, enabling the production of diverse derivatives with tailored functionalities.

Reaction Type Description Potential Products
Nucleophilic SubstitutionReaction with nucleophiles leading to new functional groupsVarious substituted anilines
Coupling ReactionsFormation of biaryl compoundsComplex organic frameworks
OxidationConversion to quinones or other oxidized productsDiverse functionalized aromatic compounds

Biochemical Research

Modulator of Enzyme Activity
Studies reveal that 3-chloro-N-methyl-4-(trifluoromethyl)aniline can modulate enzyme kinetics and affect protein conformations. This property makes it a candidate for designing enzyme inhibitors or activators aimed at specific biochemical pathways .

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position of substituents on the aniline ring significantly affects physicochemical and biological properties:

  • 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4): This analog lacks the N-methyl group but shares the same chloro and trifluoromethyl substitution pattern.
  • 2-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2): Here, the chlorine is at position 2. This ortho-substitution reduces basicity compared to para-substituted analogs due to steric hindrance and electronic effects, as noted in studies on trifluoromethylaniline isomers .

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
3-Chloro-N-methyl-4-(trifluoromethyl)aniline 3-Cl, 4-CF₃, N-CH₃ ~209.6* Enhanced lipophilicity, reduced basicity
4-Chloro-3-(trifluoromethyl)aniline 3-Cl, 4-CF₃ 195.57 Higher basicity, reactive NH₂ group
2-Chloro-4-(trifluoromethyl)aniline 2-Cl, 4-CF₃ 195.57 Lower basicity, steric hindrance

*Estimated based on structural analogs .

Cholinesterase Inhibition

Derivatives of 4-(trifluoromethyl)aniline, such as methyl(phenyl)carbamate 4c, exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM). Chlorine or bromine at position 4 enhances activity compared to fluoro analogs, while N-methylation may alter binding affinity due to steric effects .

Antituberculosis and Cytotoxicity

Amides derived from 3-(trifluoromethyl)-4-(piperazinylmethyl)aniline show antituberculosis activity (IC₉₀ = 2.8–6.7 µM) but high cytotoxicity (selectivity index = 0.8–4.6). The N-methyl group in the target compound could reduce cytotoxicity by blocking metabolic oxidation .

Nitric Oxide (NO) Release

4-Nitro-3-(trifluoromethyl)aniline releases NO upon irradiation, with minimal pre-irradiation toxicity. The absence of a nitro group in the target compound suggests different pharmacological applications but highlights the versatility of trifluoromethylaniline scaffolds .

Biological Activity

3-Chloro-N-methyl-4-(trifluoromethyl)aniline is an aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, exhibits unique interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7H5ClF3N
  • Molecular Weight : 201.57 g/mol
  • CAS Number : 101620-80-6

The biological activity of 3-chloro-N-methyl-4-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances metabolic stability and influences the compound's lipophilicity, which can facilitate cellular uptake and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl moiety, including 3-chloro-N-methyl-4-(trifluoromethyl)aniline, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often range in the low micromolar levels, demonstrating potent activity against resistant strains .

Cytotoxicity and Anti-Inflammatory Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported that it exhibits selective toxicity towards certain cancer cells while showing reduced toxicity towards normal cells. This selectivity is crucial for developing potential therapeutic agents with fewer side effects .

In terms of anti-inflammatory activity, 3-chloro-N-methyl-4-(trifluoromethyl)aniline has been shown to modulate pathways involved in inflammation, such as NF-κB signaling. Compounds with similar structures have demonstrated the ability to either enhance or inhibit inflammatory responses depending on their substituents and concentrations .

Study 1: Antimicrobial Evaluation

In a study evaluating a series of trifluoromethyl-substituted anilines, 3-chloro-N-methyl-4-(trifluoromethyl)aniline was found to inhibit bacterial growth effectively. The study reported an MIC of approximately 10 µM against MRSA strains, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various aniline derivatives on HeLa and K562 cell lines. Results indicated that 3-chloro-N-methyl-4-(trifluoromethyl)aniline exhibited IC50 values below 20 µM, suggesting significant cytotoxicity against these cancer cell lines while maintaining lower toxicity against normal human vascular endothelial cells .

Data Tables

Activity Target IC50/MIC (µM)
AntimicrobialMRSA10
CytotoxicityHeLa Cell Line<20
Anti-inflammatoryNF-κB PathwayModulation observed

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-methyl-4-(trifluoromethyl)aniline, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via chlorination of precursor anilines using N-chlorosuccinimide (NCS). For example, 2-chloro-3-(trifluoromethyl)aniline reacts with NCS in dichloromethane at 0–25°C for 12–24 hours, yielding 2,4-dichloro-3-(trifluoromethyl)aniline . Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. For scale-up (>200 g), parallel reactions with automated temperature control improve consistency. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Synthesis Optimization Parameters

Chlorinating AgentSolventTemperatureReaction TimeYield
NCSDCM0–25°C12–24 h85–90%
Cl₂ (gas)Acetic Acid40°C6 h75%

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹), C-Cl (750–650 cm⁻¹), and C-F (1250–1100 cm⁻¹). Compare with 4-nitro-3-(trifluoromethyl)aniline to distinguish nitro vs. chloro groups .
  • ¹H/¹³C NMR : In CDCl₃, the aromatic protons appear as a multiplet (δ 6.8–7.5 ppm). The trifluoromethyl group shows a singlet at δ 120–125 ppm in ¹³C NMR .
  • UV-Vis : λmax ~270 nm (π→π* transitions in aromatic ring) .

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsReference Compound
FT-IR3350 cm⁻¹ (N-H), 750 cm⁻¹ (C-Cl)4-Nitro-3-(trifluoromethyl)aniline
¹H NMR (CDCl₃)δ 7.2–7.4 (m, Ar-H)2,4-Dichloro analog

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (Acute Tox. 4) .
  • Storage : Inert atmosphere (argon), -20°C, away from light. Incompatible with strong oxidizers .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO-LUMO). The trifluoromethyl group lowers LUMO energy, enhancing electrophilic substitution reactivity .
  • NBO Analysis : Quantify hyperconjugation (e.g., C-F→σ* interactions) to explain stability. Compare with trichloro/bromo analogs to assess halogen effects .

Q. Table 3: Computational Parameters

SoftwareFunctional/Basis SetKey Outputs
Gaussian 09B3LYP/6-311++G(d,p)HOMO-LUMO gap = 4.2 eV
NBO 3.1Natural Bond OrbitalC-F→σ* stabilization = 12 kcal/mol

Q. What strategies enhance functionalization via reductive amination?

Methodological Answer: React 3-chloro-N-methyl-4-(trifluoromethyl)aniline with aldehydes/ketones using NaBH₄/I₂ in methanol (1:2 molar ratio) at 25°C. I₂ activates the carbonyl, enabling imine intermediate reduction. Optimize by:

  • Solvent Choice : Methanol > THF (polar protic solvents stabilize intermediates).
  • Catalyst Screening : Test ZnCl₂ or Ti(OiPr)₄ for sterically hindered substrates .

Q. How does the trifluoromethyl group influence pharmacological activity?

Methodological Answer:

  • Metabolic Stability : The CF₃ group reduces cytochrome P450 oxidation (in silico docking with CYP3A4). Compare half-life (t½) in hepatic microsomes: CF₃ analogs show t½ > 120 min vs. CH₃ analogs (t½ ~45 min) .
  • Bioavailability : LogP increases by ~1.5 units vs. non-fluorinated analogs, enhancing membrane permeability (Caco-2 assay) .

Q. What role does this compound play in agrochemical intermediates?

Methodological Answer: It is a precursor to Broflanilide, a GABA receptor antagonist. Synthesize via Suzuki coupling with boronic esters (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Key step: introducing the heptafluoropropan-2-yl group at the 4-position .

Q. How can contradictions in spectral data be resolved?

Methodological Answer:

  • Case Study : Conflicting ¹H NMR peaks (δ 7.2 vs. 7.4) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Re-run spectra in identical solvents and calibrate using TMS .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (Mo-Kα radiation, 100 K) .

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